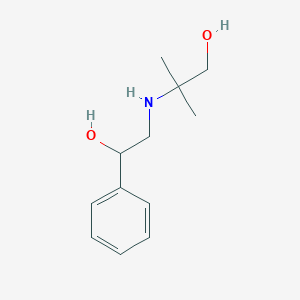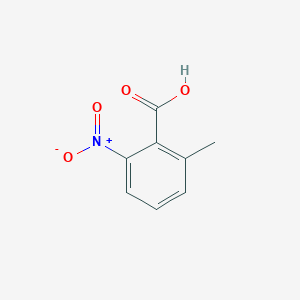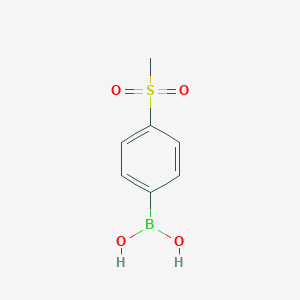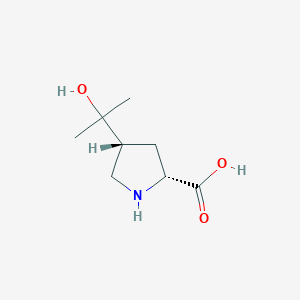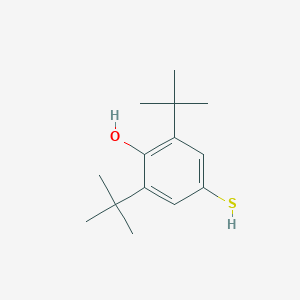
2,6-Di-tert-butyl-4-mercaptophenol
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-mercaptophenol is an organic compound with the chemical formula C14H22OS. It is a white crystalline solid with a distinctive sulfur ether odor. This compound is known for its stability and solubility in common organic solvents such as alcohols, ethers, and ketones . It is primarily used as an antioxidant and stabilizer in various chemical processes .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Typical conditions involve the use of halogenating agents or nitrating agents under controlled temperatures.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-mercaptophenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant and stabilizer in polymer chemistry and organic synthesis.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the rubber industry to prevent aging and oxidation of polymers.
Wirkmechanismus
Target of Action
It is known that dtbp is an organic compound that is widely used in the rubber industry and in organic synthesis .
Mode of Action
DTBP acts as an organic sulfur compound. It is used as an antioxidant and stabilizer in chemical processing . The compound interacts with its targets by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage .
Pharmacokinetics
It is known that the compound is soluble in common organic solvents such as alcohols, ethers, and ketones , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of DTBP’s action primarily involve the neutralization of free radicals, thereby preventing oxidative damage. This antioxidant action can protect polymers and rubbers from aging and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DTBP. For instance, the compound is stable under normal use conditions but should be kept sealed and away from heat sources and oxidizers . It is also important to maintain a well-ventilated environment when handling this compound to avoid inhalation of its vapors .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known to be a stable compound that can be used as an organic sulfur compound in chemical processing as an antioxidant and stabilizer . It is widely used in the rubber industry for the anti-aging and antioxidation protection of polymers and rubbers .
Temporal Effects in Laboratory Settings
Vergleich Mit ähnlichen Verbindungen
- 2,6-Di-tert-butylphenol
- 2,6-Di-tert-butyl-4-chlorophenol
- 2,6-Di-tert-butyl-4-methylphenol
Comparison:
- 2,6-Di-tert-butylphenol: Similar antioxidant properties but lacks the sulfur atom, making it less effective in certain applications .
- 2,6-Di-tert-butyl-4-chlorophenol: Contains a chlorine atom instead of a sulfur atom, which alters its reactivity and applications .
- 2,6-Di-tert-butyl-4-methylphenol: Contains a methyl group instead of a sulfur atom, affecting its antioxidant capacity and stability .
2,6-Di-tert-butyl-4-mercaptophenol stands out due to its unique combination of phenolic and sulfur functionalities, enhancing its antioxidant properties and making it highly effective in various industrial and research applications .
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMNXZFSKGLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241719 | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950-59-4 | |
| Record name | 2,6-Bis(1,1-dimethylethyl)-4-mercaptophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-mercaptophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

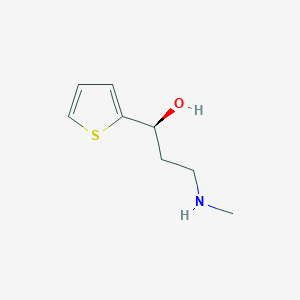
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)

